molecular formula C4H8F3N B3057511 Dimethyl(2,2-difluoroethyl)amine CAS No. 819-06-7

Dimethyl(2,2-difluoroethyl)amine

Cat. No.: B3057511
CAS No.: 819-06-7
M. Wt: 127.11 g/mol
InChI Key: PVSHBYHMVOHXIM-UHFFFAOYSA-N
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Description

Dimethyl(2,2-difluoroethyl)amine is an organic compound with the molecular formula C₄H₈F₃N It is characterized by the presence of two methyl groups and a 2,2-difluoroethyl group attached to an amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(2,2-difluoroethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of dimethylamine with 2,2-difluoroethyl halides. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(2,2-difluoroethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the 2,2-difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, alcohols, and amines can react with this compound under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines or hydrocarbons.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Dimethyl(2,2-difluoroethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Dimethyl(2,2-difluoroethyl)amine exerts its effects involves interactions with various molecular targets. The presence of the 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Dimethyl(2,2-difluoroethyl)amine can be compared with other similar compounds such as:

    Dimethylamine: Lacks the 2,2-difluoroethyl group, resulting in different chemical and biological properties.

    2,2-Difluoroethylamine: Contains the 2,2-difluoroethyl group but lacks the dimethyl substitution.

    N,N-Dimethyl-2,2-difluoroethylamine: A closely related compound with similar properties but different reactivity.

Properties

IUPAC Name

2,2,2-trifluoro-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHBYHMVOHXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231450
Record name Dimethyl(2,2-difluoroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-06-7
Record name Dimethyl(2,2-difluoroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(2,2-difluoroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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